2,4-Dimethylpentane-1-sulfonyl fluoride

Description

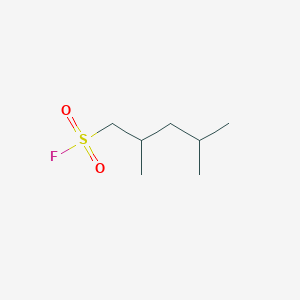

Structure

3D Structure

Properties

Molecular Formula |

C7H15FO2S |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,4-dimethylpentane-1-sulfonyl fluoride |

InChI |

InChI=1S/C7H15FO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3 |

InChI Key |

QIPOERMLJNZFHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CS(=O)(=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethylpentane 1 Sulfonyl Fluoride and Its Analogues

Established Approaches for Sulfonyl Fluoride (B91410) Construction

Traditional methods for synthesizing sulfonyl fluorides have been refined over the years to improve efficiency, safety, and substrate scope. These approaches typically rely on the conversion of other sulfur-containing functional groups.

Halogen Exchange Reactions from Corresponding Sulfonyl Chlorides

The most conventional route to sulfonyl fluorides is the nucleophilic substitution of the chloride in a sulfonyl chloride precursor with a fluoride ion. ccspublishing.org.cn This halogen exchange (Halex) reaction is widely employed due to the commercial availability of many sulfonyl chlorides.

Early iterations of this method involved treating sulfonyl chlorides with aqueous potassium fluoride (KF), but these reactions could be sluggish and sometimes led to hydrolysis of the product. ccspublishing.org.cn A significant improvement was developed using potassium bifluoride (KHF₂) as the fluoride source. ccspublishing.org.cn This method allows for the efficient conversion of both alkyl and aryl sulfonyl chlorides into their corresponding sulfonyl fluorides in high yields and under mild conditions, often at the interface of a biphasic water/organic solvent system. ccspublishing.org.cn

| Starting Material | Fluoride Source | Conditions | Product | Yield (%) | Ref. |

| Alkanesulfonyl Chloride | KHF₂ | Dichloromethane/Water, RT | Alkanesulfonyl Fluoride | High | ccspublishing.org.cn |

| Arenesulfonyl Chloride | KF | Acetone/Water | Arenesulfonyl Fluoride | High | organic-chemistry.org |

This table presents generalized findings for halogen exchange reactions.

Electrochemical Oxidative Coupling Protocols from Thiols and Disulfides

To circumvent the often harsh conditions required for preparing sulfonyl chlorides, direct methods starting from more readily available sulfur compounds have been developed. Electrochemical synthesis represents a mild and environmentally benign approach to prepare sulfonyl fluorides directly from thiols or disulfides. acs.orgnih.gov

This protocol uses widely available starting materials in combination with potassium fluoride (KF) as an inexpensive and safe fluoride source. researchgate.net The reaction proceeds via anodic oxidation, which obviates the need for stoichiometric chemical oxidants. acs.org Kinetic studies have shown that the thiol is first rapidly converted to the corresponding disulfide intermediate, which is then consumed to form the final sulfonyl fluoride product. acs.org This method demonstrates a broad substrate scope, including various alkyl, benzyl (B1604629), and aryl thiols and disulfides, providing the desired sulfonyl fluorides in synthetically useful yields. nih.govresearchgate.net

| Substrate | Fluoride Source | Conditions | Yield (%) | Ref. |

| Thiophenol | KF (5 equiv), Pyridine (1 equiv) | C anode/Fe cathode, 3.2 V, CH₃CN/1 M HCl | 77 | acs.org |

| Ethanethiol | KF (5 equiv), Pyridine (1 equiv) | C anode/Fe cathode, 3.2 V, CH₃CN/1 M HCl | 96 | acs.orgresearchgate.net |

| Propanethiol | KF (5 equiv), Pyridine (1 equiv) | C anode/Fe cathode, 3.2 V, CH₃CN/1 M HCl | 83 | researchgate.net |

| n-Octanethiol | KF (5 equiv), Pyridine (1 equiv) | C anode/Fe cathode, 3.2 V, CH₃CN/1 M HCl | 81 | researchgate.net |

| Cysteine | KF (5 equiv), Pyridine (1 equiv) | C anode/Fe cathode, 3.2 V, CH₃CN/1 M HCl | 37 | acs.orgresearchgate.net |

Conversion from Sulfonamides via Pyrylium (B1242799) Salt Activation

Primary sulfonamides, which are common motifs in pharmaceuticals, can be converted into versatile sulfonyl fluorides. This transformation leverages the activation of the typically unreactive sulfonamide NH₂ group by a pyrylium salt, such as Pyry-BF₄. nih.gov

The reaction proceeds by first converting the primary sulfonamide into a highly electrophilic sulfonyl chloride intermediate using the pyrylium salt activator and a chloride source like MgCl₂. nih.gov Subsequently, an in-situ halogen exchange with potassium fluoride furnishes the desired sulfonyl fluoride. ccspublishing.org.cn The mild conditions and high chemoselectivity of this method make it particularly suitable for the late-stage functionalization of complex, densely functionalized molecules. mdpi.comnih.gov

| Starting Sulfonamide | Reagents | Conditions | Yield (%) | Ref. |

| Aryl Sulfonamide | 1) Pyry-BF₄, MgCl₂ 2) KF | 60 °C, MeCN | Moderate to Good | ccspublishing.org.cnmdpi.com |

| Complex Drug Analogue | 1) Pyry-BF₄, MgCl₂ 2) KF | 60 °C, MeCN | Good | ccspublishing.org.cnmdpi.com |

Deoxyfluorination Strategies from Sulfonic Acids and their Salts

Direct conversion of sulfonic acids and their salts into sulfonyl fluorides via deoxyfluorination offers a streamlined alternative to multi-step sequences. nih.gov This approach is advantageous as it starts with stable and readily accessible S(VI) compounds and does not require an oxidative step. nih.gov

Two effective and complementary strategies have been reported. The first utilizes thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. rsc.orgresearchgate.net The second strategy employs Xtalfluor-E®, a bench-stable solid deoxyfluorinating agent, which is effective for both sulfonic acids and their salts. nih.govrsc.org This latter method provides both aryl and alkyl sulfonyl fluorides in good yields (41-94%) under mild conditions. rsc.orgrsc.org Another one-pot, two-step protocol involves the activation of sulfonic acids with cyanuric chloride, followed by fluoride exchange with KHF₂, to yield the sulfonyl fluoride product. mdpi.comnih.gov

| Substrate | Reagent | Solvent | Conditions | Yield (%) | Ref. |

| Sodium 4-methylbenzenesulfonate | SOF₂ | DMF | 130 °C, 3h | 99 | researchgate.net |

| 4-Methylbenzenesulfonic acid | Xtalfluor-E® | Acetonitrile | RT, 2h | 92 | nih.gov |

| Naphthalene-1-sulfonic acid | Cyanuric Chloride, then KHF₂ | Acetonitrile, then Acetone | 70 °C, 12h | 68 | nih.gov |

| Pentane-1-sulfonic acid | Cyanuric Chloride, then KHF₂ | Acetonitrile, then Acetone | 60 °C, 12h | 76 | nih.gov |

Emerging Radical-Mediated Fluorosulfonylation Strategies

Recent advances have focused on radical-based methods, which provide novel and powerful pathways for the synthesis of sulfonyl fluorides. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as a concise and efficient approach for creating diverse sulfonyl fluoride-containing molecules. rsc.org

Generation and Reactivity of Fluorosulfonyl Radicals

The fluorosulfonyl radical (FSO₂•) is a highly reactive species that has historically been challenging to access due to its instability. nih.govrsc.org However, recent breakthroughs have led to the development of practical precursors that can generate this radical under mild conditions. rsc.org

Generation:

From FSO₂Cl: Sulfuryl chlorofluoride (FSO₂Cl), a simple and commercially available reagent, can serve as a precursor to the FSO₂• radical. thieme-connect.de Under photoredox or electrochemical conditions, single-electron reduction of FSO₂Cl generates the fluorosulfonyl radical. rsc.orgresearchgate.net

From FABI Salts: To overcome the challenges of handling gaseous and moisture-sensitive FSO₂Cl, solid-state, bench-stable reagents have been developed. echemi.com 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts act as effective FSO₂• radical precursors under photoredox conditions. echemi.comresearchgate.net

From Allylsulfonyl Fluorides: Allylsulfonyl compounds can also generate fluorosulfonyl radicals through an addition-fragmentation process. nih.gov

Reactivity: Once generated, the fluorosulfonyl radical readily participates in reactions with unsaturated C-C bonds. It can add to alkenes and alkynes to produce carbon-centered radical intermediates. rsc.org These intermediates can then be trapped or participate in subsequent reactions to afford a variety of valuable products, including alkyl- and alkenylsulfonyl fluorides. thieme-connect.denih.gov This radical approach enables transformations that are difficult to achieve with traditional methods, such as the hydro-fluorosulfonylation of unactivated alkenes and the difunctionalization of alkynes, providing access to novel and complex molecular architectures. nih.govnih.gov

| Radical Precursor | Reaction Partner | Conditions | Product Type | Ref. |

| FSO₂Cl | Alkenes | Photoredox (Ir catalyst) | Alkenyl Sulfonyl Fluorides | thieme-connect.de |

| FABI Salts | Alkenes | Photoredox | Alkenyl/Alkyl Sulfonyl Fluorides | echemi.comresearchgate.net |

| FSO₂Cl | Alkynes | Photoredox (Ir catalyst) | Chloro-fluorosulfonylated Alkenes | rsc.org |

| Allylsulfonyl fluoride | Alkynes | CF₃ radical initiator | Trifluoromethylated Alkenylsulfonyl Fluorides | nih.gov |

Photoinduced and Visible-Light-Driven Radical Transformations

Photoinduced and visible-light-driven methods have emerged as powerful tools for the synthesis of sulfonyl fluorides under mild conditions. semanticscholar.org These approaches often rely on the generation of a fluorosulfonyl radical (FSO₂•), which can then engage in various transformations. nih.gov One notable strategy involves the photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides, where tris(trimethylsilyl)silane (B43935) serves as an effective hydrogen atom donor. semanticscholar.org

A significant advancement is the direct radical fluorosulfonylation of alkenes. Under photoredox conditions, FSO₂ radicals can be generated and subsequently added to alkenes, providing a general route to alkenyl sulfonyl fluorides. nih.gov This method is particularly valuable for creating structures that are difficult to access through traditional cross-coupling techniques. nih.gov Similarly, visible-light photocatalysis enables the reductive addition of alkyl iodides to ethenesulfonyl fluoride. This process, using a Hantzsch ester as a hydrogen source at room temperature, is compatible with a wide array of functional groups and accommodates primary, secondary, and tertiary alkyl iodides, offering a direct pathway to diverse alkyl sulfonyl fluorides. researchgate.net

The development of bench-stable, redox-active reagents has further expanded the scope of these transformations. For instance, an air-stable crystalline benzimidazolium fluorosulfonate salt has been reported as an effective reagent for the radical fluorosulfonylation of unsaturated hydrocarbons, yielding both alkenyl and functionalized alkyl sulfonyl fluorides with high stereoselectivity. researchgate.net

| Method | Radical Source/Precursor | Unsaturated System | Key Features |

| Photoredox-Catalyzed Hydrosulfonylation | Sulfonyl Chlorides | Electron-deficient alkenes | Uses tris(trimethylsilyl)silane as H-atom donor. semanticscholar.org |

| Radical Fluorosulfonylation | FSO₂ radicals (from FSO₂Cl) | Alkenes | Provides direct access to alkenyl sulfonyl fluorides. nih.govthieme-connect.de |

| Visible-Light Reductive Addition | 1°, 2°, 3° Alkyl Iodides | Ethenesulfonyl fluoride | Employs Hantzsch ester; broad substrate scope. researchgate.net |

| Radical Fluorosulfonylation | Benzimidazolium fluorosulfonate salt | Unsaturated hydrocarbons | Bench-stable reagent, high stereoselectivity. researchgate.net |

Radical Hydro- and Alkyl-Fluorosulfonylation of Unsaturated Systems

Radical hydro-fluorosulfonylation provides a direct route to aliphatic sulfonyl fluorides from readily available unsaturated precursors. nih.govresearchgate.net This transformation involves the addition of a hydrogen atom and a fluorosulfonyl group across a double or triple bond. A key development in this area is the use of 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts as effective, redox-active radical precursors. nih.govresearchgate.net This organocatalytic method facilitates the synthesis of aliphatic sulfonyl fluorides from unactivated alkenes and can be applied to the late-stage modification of complex molecules like natural products and peptides. nih.govresearchgate.net

A noteworthy feature of this system is its ability to perform radical hydro-fluorosulfonylation on alkynes, which yields valuable alkenylsulfonyl fluoride products. Remarkably, this process exhibits high Z-selectivity, producing the less stable geometric isomer that is typically challenging to synthesize. nih.gov

Alkyl-fluorosulfonylation, the addition of an alkyl group and a fluorosulfonyl group, can also be achieved through radical pathways. For example, the radical addition of alkyl iodides to ethenesulfonyl fluoride under photocatalytic conditions effectively constitutes an alkyl-fluorosulfonylation process, directly yielding functionalized alkyl sulfonyl fluorides. researchgate.net These methods represent a significant step forward in generating structurally complex sulfonyl fluorides from simple building blocks.

Transition-Metal-Catalyzed Pathways for Alkyl Sulfonyl Fluoride Synthesis

Transition-metal catalysis offers a complementary approach to radical methods for synthesizing sulfonyl fluorides, enabling unique transformations and functional group tolerance. researchgate.netnih.gov While much of the early work focused on aryl sulfonyl fluorides, recent advances have expanded the scope to include aliphatic analogues. sigmaaldrich.com Palladium, copper, and nickel are the most prominently used metals in these catalytic systems. researchgate.net

A novel application of alkyl sulfonyl fluorides is their use as ambiphilic reagents in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. researchgate.netsynthical.comchemrxiv.orgchemrxiv.org In this transformation, the alkyl sulfonyl fluoride serves a dual role. The sulfonyl fluoride group acts as an acidifying agent for the α-protons, facilitating the formation of a nucleophile, and also functions as an internal oxidant in the catalytic cycle. researchgate.netsynthical.comchemrxiv.org

The catalytic cycle involves carbopalladation followed by an Sₙ2-type C–SO₂F oxidative addition, which is the turnover-limiting and diastereoselectivity-determining step. researchgate.netsynthical.com This methodology provides access to cis-substituted cyclopropanes and is compatible with a variety of alkyl sulfonyl fluorides bearing functional groups such as nitriles and esters. researchgate.netchemrxiv.org The reaction can form challenging 1,2,3-trisubstituted cyclopropanes from internal alkenes with predictable diastereoselectivity. synthical.comchemrxiv.org

Copper and nickel catalysts have proven effective for the synthesis of sulfonyl fluorides from various precursors. Copper-catalyzed fluorosulfonylation of arenediazonium salts provides a general and practical route to arenesulfonyl fluorides. cas.cnnih.govacs.org While this method directly produces aryl derivatives, the principles can inform the development of analogous reactions for alkyl systems.

More directly relevant to alkyl sulfonyl fluoride synthesis is the emergence of nickel-catalyzed reactions. An efficient nickel-catalyzed direct fluorosulfonylation of vinyl and benzyl bromides has been developed using Na₂S₂O₄ as a sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov This method tolerates various organic bromides and proceeds with excellent retention of configuration for vinyl bromides. nih.gov Furthermore, nickel catalysis can be used for the sulfination of boronic acids, with the resulting sulfinates being converted to sulfonyl fluorides. acs.org Nickel catalysts, often in conjunction with a pybox ligand, also achieve the cross-coupling of fluorinated alkyl halides with alkylzinc reagents, demonstrating their utility in forming C-C bonds in fluorinated aliphatic systems. nih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| Palladium(II) | Alkyl Sulfonyl Fluoride + Alkene | Cyclopropane | Sulfonyl fluoride acts as an ambiphile (nucleophile activator and internal oxidant). researchgate.netsynthical.com |

| Copper(II) Chloride | Arenediazonium Salt | Arenesulfonyl Fluoride | Uses DABSO as SO₂ source and KHF₂ as fluorine source. cas.cnnih.gov |

| Nickel Catalyst | Vinyl/Benzyl Bromides | Vinyl/Benzyl Sulfonyl Fluoride | Uses Na₂S₂O₄ as SO₂ source and NFSI as fluorine source. nih.gov |

| Nickel(II) Bromide | Aryl/Heteroaryl Boronic Acids | Sulfinate (convertible to Sulfonyl Fluoride) | Redox-neutral sulfination using DABSO. acs.org |

Specific Challenges and Optimization in the Synthesis of Highly Branched Alkyl Sulfonyl Fluorides, including 2,4-Dimethylpentane-1-sulfonyl fluoride

In radical hydro-fluorosulfonylation of a corresponding alkene (e.g., 2,4-dimethylpent-1-ene), the bulky alkyl groups may hinder the approach of the fluorosulfonyl radical to the double bond, potentially leading to lower yields or requiring more forcing conditions. Similarly, in transition-metal-catalyzed reactions, sterically demanding substrates can be challenging. For instance, in the palladium-catalyzed cyclopropanation, a highly branched sulfonyl fluoride might undergo the crucial oxidative addition step more slowly, impacting the catalytic turnover. synthical.com

A viable approach for synthesizing this compound could be the visible-light-induced radical addition of 1-iodo-2,4-dimethylpentane to ethenesulfonyl fluoride. researchgate.net This method has shown promise for tertiary alkyl iodides, suggesting it may tolerate the steric bulk of the 2,4-dimethylpentyl group.

Optimization of reaction conditions is critical. This could involve:

Catalyst/Reagent Choice: Screening different photocatalysts or radical initiators to find one that is sufficiently reactive yet selective. For transition-metal-catalyzed routes, the choice of ligand is crucial to modulate the steric and electronic properties of the metal center.

Solvent and Temperature: Adjusting solvent polarity and reaction temperature can influence reaction kinetics and solubility of intermediates, potentially overcoming activation barriers associated with sterically hindered substrates. nih.gov

Ultimately, a combination of a sterically tolerant synthetic method, such as a radical pathway, coupled with careful optimization of reaction parameters will be necessary to efficiently access highly branched targets like this compound.

Mechanistic Elucidation and Reactivity Profiling of 2,4 Dimethylpentane 1 Sulfonyl Fluoride Systems

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions in Alkyl Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry tool for the reliable formation of covalent bonds. nih.gov Aliphatic sulfonyl fluorides, such as 2,4-dimethylpentane-1-sulfonyl fluoride, are valuable participants in SuFEx chemistry due to their characteristic balance of stability and reactivity. enamine.netenamine.net

The reactivity of alkyl sulfonyl fluorides in SuFEx reactions is highly dependent on the nature of the nucleophile and the substrate itself. While generally stable, the electrophilicity of the sulfur atom in this compound can be harnessed for reaction with a variety of nucleophiles. Steric hindrance, as is present in this branched alkyl sulfonyl fluoride, can influence the rate of reaction. For instance, reactions with sterically demanding nucleophiles may proceed more slowly compared to those with smaller, more accessible nucleophiles.

The substrate scope for SuFEx reactions involving aliphatic sulfonyl fluorides is broad, encompassing a range of O-, N-, and S-centered nucleophiles. However, the steric bulk of the 2,4-dimethylpentyl group may impose limitations on the scope of suitable nucleophilic partners.

Thermodynamically, sulfonyl fluorides are notably stable compounds. sigmaaldrich.com The S-F bond is strong, contributing to their resistance to thermolysis and hydrolysis. nih.gov The SuFEx reaction is generally considered to be thermodynamically favorable, driven by the formation of a stable sulfonate or sulfonamide bond.

Below is a representative table illustrating the relative reactivity of different classes of sulfonyl fluorides in SuFEx reactions.

| Sulfonyl Fluoride Class | Relative Reactivity | Factors Influencing Reactivity |

| Aryl Sulfonyl Fluorides | High | Electronic effects of substituents on the aromatic ring. |

| Linear Alkyl Sulfonyl Fluorides | Moderate | Less steric hindrance around the sulfur atom. |

| Branched Alkyl Sulfonyl Fluorides | Low to Moderate | Increased steric hindrance, as seen in this compound. |

| Alkenyl Sulfonyl Fluorides | Variable | Reactivity can be tuned by substituents on the double bond. |

Investigation of Alternative Reaction Pathways Involving Alkyl Sulfonyl Fluorides

Beyond SuFEx chemistry, alkyl sulfonyl fluorides like this compound can participate in a range of other transformations, notably those catalyzed by transition metals such as palladium.

Recent research has highlighted the ambiphilic nature of alkyl sulfonyl fluorides in palladium(II)-catalyzed reactions. chemrxiv.orgchemrxiv.orgresearchgate.net In these transformations, the sulfonyl fluoride functionality can act as both an acidifying group, facilitating the formation of a nucleophilic species, and as an internal oxidant. This dual reactivity allows for novel synthetic strategies. For this compound, the presence of α-protons allows for deprotonation to form a carbanion, which can then engage in palladium-catalyzed processes.

In the context of palladium-catalyzed reactions, such as the cyclopropanation of unactivated alkenes, the mechanism involves key steps of carbopalladation and oxidative addition. chemrxiv.orgchemrxiv.orgresearchgate.net Detailed mechanistic studies, including reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations, have shed light on these processes for alkyl sulfonyl fluorides.

The catalytic cycle typically begins with the deprotonation of the alkyl sulfonyl fluoride to form a palladium-bound nucleophile. This is followed by carbopalladation of an alkene. The subsequent and often turnover-limiting step is an S_N2-type C–SO₂F oxidative addition. chemrxiv.orgchemrxiv.orgresearchgate.net DFT calculations have been instrumental in understanding the transition states and energy barriers associated with these steps. nih.govresearchgate.netrsc.orgresearchgate.net

The table below summarizes the key mechanistic steps in a representative palladium-catalyzed reaction of an alkyl sulfonyl fluoride.

| Mechanistic Step | Description | Key Intermediates |

| Deprotonation | Formation of a palladium-bound carbanion from the alkyl sulfonyl fluoride. | Pd(II)-alkyl sulfonyl fluoride complex |

| Carbopalladation | Addition of the palladium-bound carbanion across an alkene double bond. | Palladacyclic intermediate |

| Oxidative Addition | Intramolecular oxidative addition of the C-S bond to the palladium center. | Pd(IV) intermediate |

| Reductive Elimination | Elimination of the final product and regeneration of the Pd(II) catalyst. | Desired organic product and Pd(II) catalyst |

In addition to direct nucleophilic substitution at the sulfur atom, alkyl sulfonyl fluorides can undergo substitution reactions via alternative mechanisms, such as elimination-addition pathways. While direct substitution is common, the possibility of an elimination-addition mechanism, particularly under basic conditions, should be considered for substrates like this compound which possess α-hydrogens.

An elimination-addition mechanism would involve the initial deprotonation at the carbon adjacent to the sulfonyl group, followed by the elimination of the fluoride ion to form a transient sulfene (B1252967) intermediate. This highly reactive intermediate would then be rapidly trapped by a nucleophile to afford the final substitution product. The competition between direct substitution and elimination-addition is dependent on factors such as the nature of the base, the nucleophile, the solvent, and the structure of the alkyl sulfonyl fluoride. youtube.com For sterically hindered substrates, the elimination-addition pathway may become more competitive.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For this compound, theoretical studies are crucial for understanding its reactivity with various nucleophiles and for predicting the energetic landscapes of these transformations.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating electronic structure and predicting the geometries and energies of molecules, reaction intermediates, and transition states. For the reactions of this compound, DFT calculations can elucidate the stepwise processes, such as nucleophilic attack on the sulfur atom.

Commonly employed DFT functionals like B3LYP or M06-2X, combined with Pople-style basis sets such as 6-311+G(d,p), are well-suited for these investigations. researchgate.net Such calculations can map out the reaction pathway for a nucleophilic substitution reaction, for example, with a simple nucleophile like a hydroxide (B78521) ion (OH⁻). The calculations would typically involve optimizing the geometries of the reactant complex (this compound and OH⁻), the transition state (TS), and the product complex.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. For a nucleophilic attack at the sulfur center, the transition state would feature a partially formed bond between the nucleophile and the sulfur atom and a partially broken sulfur-fluorine bond. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table of calculated energies for the reaction of this compound with a generic nucleophile (Nu⁻), illustrating the type of data generated from DFT studies. The energies are relative to the separated reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Reactant Complex | Pre-reaction complex | -5.2 |

| Transition State (TS) | Highest energy point of the reaction pathway | +15.7 |

| Product Complex | Post-reaction complex | -25.8 |

| Products | 2,4-Dimethylpentane-1-sulfonic acid derivative + F⁻ | -20.1 |

This interactive table presents hypothetical DFT calculation results for the reaction of this compound with a nucleophile. The values are illustrative and based on typical findings for similar alkyl sulfonyl fluorides.

A Potential Energy Surface (PES) provides a comprehensive visualization of a system's energy as a function of its geometric coordinates. For a chemical reaction, a PES maps the energy landscape that connects reactants to products through one or more transition states. researchgate.netresearchgate.net For a bimolecular reaction of this compound, such as an Sₙ2-type reaction at the sulfur atom, the PES would be a multidimensional surface.

Key features of the PES include local minima, which correspond to stable species like reactants, intermediates, and products, and saddle points, which correspond to transition states. The path of minimum energy connecting these points is known as the reaction coordinate or intrinsic reaction coordinate (IRC). By analyzing the PES, chemists can understand the preferred reaction pathway and the activation energy required.

For the reaction of this compound with a nucleophile, the PES would illustrate the energy changes as the nucleophile approaches the sulfur atom and the fluoride ion departs. The analysis would reveal whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates.

The following table outlines key points on a hypothetical PES for a nucleophilic substitution reaction of this compound.

| Point on PES | Geometric Description | Energy (relative to reactants) | Characterization |

|---|---|---|---|

| A | Separated Reactants | 0 kcal/mol | Minimum |

| B | Reactant Complex | -5 kcal/mol | Minimum |

| C | Transition State | +15 kcal/mol | Saddle Point |

| D | Product Complex | -25 kcal/mol | Minimum |

| E | Separated Products | -20 kcal/mol | Minimum |

This interactive table describes hypothetical key points on the Potential Energy Surface for a reaction involving this compound, illustrating the energy profile of the transformation.

Solvation can have a profound impact on reaction rates and selectivity. Computational models are essential for understanding these effects on the reactivity of this compound. Solvent effects can be modeled using two main approaches: implicit and explicit solvent models. wikipedia.orgnumberanalytics.com

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.com These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. They are particularly useful for predicting how a solvent's polarity might stabilize or destabilize charged species like transition states and intermediates, thereby altering the reaction's activation energy.

Explicit Solvent Models involve including a number of individual solvent molecules in the calculation. mdpi.com This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Hybrid models, which combine a few explicit solvent molecules with an implicit continuum for the bulk solvent, offer a balance between accuracy and computational cost. numberanalytics.com

For the reaction of this compound, moving from a nonpolar solvent to a polar, protic solvent would be expected to significantly stabilize the departing fluoride anion and any charged intermediates or transition states. This stabilization would likely lower the activation energy and increase the reaction rate.

The table below illustrates the hypothetical effect of different solvents on the activation energy for a nucleophilic substitution on this compound.

| Solvent | Dielectric Constant (ε) | Model Type | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | N/A | 25.0 |

| Hexane | 1.9 | Implicit (PCM) | 22.5 |

| Dichloromethane | 8.9 | Implicit (PCM) | 18.3 |

| Acetonitrile | 37.5 | Implicit (PCM) | 16.1 |

| Water | 78.4 | Implicit/Explicit Hybrid | 14.5 |

This interactive table shows the potential impact of solvent polarity on the activation energy of a reaction involving this compound, as would be predicted by computational models.

Stability Considerations and Elucidation of Decomposition Pathways for Alkyl Sulfonyl Fluorides under Varied Reaction Conditions

Alkyl sulfonyl fluorides like this compound are generally considered to be robust functional groups. Their stability is attributed to the strong, covalent sulfur-fluorine bond. mdpi.com Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more resistant to hydrolysis and thermolysis. nih.gov However, under specific conditions, they can undergo decomposition or reaction.

Hydrolytic Stability: In neutral aqueous media, alkyl sulfonyl fluorides exhibit considerable stability. Hydrolysis, if it occurs, is typically very slow. However, the rate can be accelerated under strongly acidic or basic conditions. Computational studies can model the mechanism of hydrolysis, which likely proceeds through a nucleophilic attack by water or hydroxide ion on the sulfur atom.

Thermal Stability: Alkyl sulfonyl fluorides are generally thermally stable. Decomposition at elevated temperatures would likely involve homolytic cleavage of C-S or S-F bonds, although significant energy is required for this. nih.gov

Reactivity with Nucleophiles: While stable, the sulfonyl fluoride group is an electrophilic center susceptible to attack by strong nucleophiles. This reactivity is the basis for their use in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. Strong nucleophiles such as amines, thiols, and alkoxides can displace the fluoride ion. The steric hindrance provided by the 2,4-dimethylpentyl group may modulate this reactivity compared to less bulky linear alkyl sulfonyl fluorides.

Reductive Cleavage: Alkyl sulfonyl fluorides are generally resistant to reduction. mdpi.com However, potent reducing agents or specific catalytic systems might induce cleavage of the C-S or S-F bonds.

The following table summarizes potential decomposition or reaction pathways for this compound.

| Condition | Potential Pathway | Expected Reactivity | Primary Product Type |

|---|---|---|---|

| Neutral Water, Room Temp. | Hydrolysis | Very Low / Stable | Sulfonic Acid |

| Strong Base (e.g., NaOH) | Base-catalyzed Hydrolysis | Moderate to High | Sulfonate Salt |

| High Temperature (>200 °C) | Thermal Decomposition | Low (Decomposition at high temps) | Radical fragments |

| Strong Nucleophile (e.g., R-NH₂) | Nucleophilic Substitution (SuFEx) | High | Sulfonamide |

| Strong Reducing Agent (e.g., LiAlH₄) | Reductive Cleavage | Low to Moderate | Thiol / Sulfinic Acid |

This interactive table outlines the stability and potential reaction pathways of this compound under various chemical conditions, based on the known chemistry of alkyl sulfonyl fluorides.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,4 Dimethylpentane 1 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-Dimethylpentane-1-sulfonyl fluoride (B91410), offering precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2,4-Dimethylpentane-1-sulfonyl fluoride is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in its structure. The electron-withdrawing sulfonyl fluoride group (-SO₂F) significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm value).

The two protons on the carbon adjacent to the sulfonyl fluoride group (C1) are expected to be the most deshielded, likely appearing as a triplet.

The protons of the methyl groups (C5 and the two methyls on C2) will resonate at higher fields.

The methine protons (C2 and C4) and the methylene protons (C3) will have characteristic chemical shifts and splitting patterns based on their neighboring protons, following the n+1 rule.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

The carbon atom directly bonded to the sulfonyl fluoride group (C1) is expected to be significantly deshielded and shifted downfield, with predicted chemical shifts for carbons adjacent to a sulfonyl fluoride group appearing in the range of 51-66 ppm. pdx.edursc.org

The remaining carbon atoms of the 2,4-dimethylpentane backbone will appear at higher fields, in the typical aliphatic region. libretexts.orglibretexts.org The chemical shifts will be influenced by the degree of substitution and proximity to the electron-withdrawing group.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂SO₂F) | ~3.5 - 3.8 | Triplet (t) | ~55 - 65 |

| C2 (-CH(CH₃)₂) | ~1.8 - 2.0 | Multiplet (m) | ~28 - 32 |

| C3 (-CH₂-) | ~1.2 - 1.4 | Multiplet (m) | ~40 - 45 |

| C4 (-CH(CH₃)₂) | ~1.6 - 1.8 | Multiplet (m) | ~24 - 28 |

| C5 (-CH₃) | ~0.9 - 1.0 | Doublet (d) | ~22 - 25 |

| C2-methyls | ~0.9 - 1.0 | Doublet (d) | ~21 - 24 |

| C4-methyls | ~0.9 - 1.0 | Doublet (d) | ~22 - 25 |

Fluorine (¹⁹F) NMR for Sulfur-Fluorine Bond Characterization and Purity Assessment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing the sulfur-fluorine bond. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one fluorine environment.

The chemical shift of this signal is characteristic of aliphatic sulfonyl fluorides and is anticipated to be in the range of +30 to +60 ppm (relative to CFCl₃). rsc.org

This signal may appear as a triplet due to coupling with the two adjacent protons on C1.

¹⁹F NMR is also an excellent tool for assessing the purity of the compound, as fluorine-containing impurities would likely give rise to distinct signals.

Application of Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the entire proton network through the 2,4-dimethylpentane chain, confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the connection of the sulfonyl fluoride group to the C1 position of the alkyl chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and analyzing the fragmentation of this compound.

Molecular Formula Confirmation: The molecular formula of this compound is C₇H₁₅FO₂S. HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the confirmation of this elemental composition.

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can fragment in predictable ways. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would likely include:

Loss of the fluorine atom.

Loss of the SO₂F group.

Cleavage of the C-C bonds in the alkyl chain, leading to the loss of methyl (CH₃) and isopropyl (C₃H₇) radicals. These fragmentations would produce characteristic ions that can be analyzed to piece together the structure of the original molecule.

Interactive Table: Predicted HRMS Fragmentation Data for this compound (C₇H₁₅FO₂S)

| m/z (predicted) | Possible Fragment |

| 182.0777 | [M]⁺ (Molecular Ion) |

| 167.0516 | [M - CH₃]⁺ |

| 139.0567 | [M - C₃H₇]⁺ |

| 99.0810 | [C₇H₁₅]⁺ |

| 83.0028 | [SO₂F]⁺ |

| 57.0704 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43.0548 | [C₃H₇]⁺ (Isopropyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Sulfonyl Fluoride Group Vibrations: The most prominent features in the vibrational spectra of this compound would be the absorptions from the SO₂F group.

Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1180-1210 cm⁻¹, respectively.

A characteristic S-F stretching vibration is also expected, typically in the range of 800-850 cm⁻¹.

Alkyl Group Vibrations: The 2,4-dimethylpentane portion of the molecule will give rise to:

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

C-H bending and deformation vibrations in the 1365-1480 cm⁻¹ region.

The combination of IR and Raman spectroscopy can provide complementary information, as some vibrational modes may be more active in one technique than the other.

Interactive Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | 2850 - 3000 | Strong (IR), Medium (Raman) |

| S=O asymmetric stretch | 1370 - 1410 | Strong (IR), Medium (Raman) |

| S=O symmetric stretch | 1180 - 1210 | Strong (IR), Medium (Raman) |

| C-H bend/deformation | 1365 - 1480 | Medium (IR), Medium (Raman) |

| S-F stretch | 800 - 850 | Strong (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms or derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound or a derivative.

If this compound is a crystalline solid or can be derivatized to form one, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

This data would offer an unambiguous confirmation of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in the crystal lattice. The crystal structures of other aliphatic sulfonyl fluorides have been successfully determined, providing a precedent for this type of analysis. acs.orgresearchgate.net

Academic Applications of 2,4 Dimethylpentane 1 Sulfonyl Fluoride in Synthetic Organic Chemistry and Materials Science

2,4-Dimethylpentane-1-sulfonyl fluoride (B91410) as a Versatile Building Block in Complex Molecule Synthesis

The utility of 2,4-Dimethylpentane-1-sulfonyl fluoride as a versatile building block stems from the unique electronic properties of the sulfonyl fluoride group. This functional group can act as both an activator for adjacent protons and a reactive center for nucleophilic substitution, enabling a wide range of chemical transformations.

Application in Stereoselective Cyclopropanation and Related Annulation Reactions

Alkyl sulfonyl fluorides, such as this compound, have been demonstrated to be effective reagents in the stereoselective synthesis of cyclopropanes from olefins, a reaction catalyzed by palladium(II). chemrxiv.orgresearchgate.netchemrxiv.org In these reactions, the sulfonyl fluoride functionality serves a dual purpose. Firstly, it acts as an acidifying group, facilitating the deprotonation of the α-carbon. Secondly, it functions as an internal oxidant, which is crucial for the catalytic cycle. chemrxiv.orgresearchgate.netchemrxiv.org This ambiphilic reactivity allows for the successive carbopalladation and oxidative addition steps. chemrxiv.orgresearchgate.netchemrxiv.org

This transformation provides access to cis-substituted cyclopropanes and is compatible with a variety of alkyl sulfonyl fluorides. chemrxiv.orgresearchgate.net For internal alkene substrates, this method can produce 1,2,3-trisubstituted cyclopropanes, which are often challenging to synthesize, in good to moderate yields and with predictable diastereoselectivity. chemrxiv.orgresearchgate.net Mechanistic studies, including reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations, have revealed that the SN2-type C–SO2F oxidative addition is the turnover-limiting and diastereoselectivity-determining step in this process. chemrxiv.orgresearchgate.net

Table 1: Overview of Palladium(II)-Catalyzed Cyclopropanation using Alkyl Sulfonyl Fluorides

| Feature | Description |

| Catalyst | Palladium(II) |

| Substrates | Unactivated Alkenes |

| Reagent | Alkyl Sulfonyl Fluorides (e.g., this compound) |

| Key Role of Sulfonyl Fluoride | Acidifying group and internal oxidant |

| Product | cis-Substituted cyclopropanes |

| Selectivity | Stereoselective |

| Rate-Determining Step | SN2-type C–SO2F oxidative addition |

Utilization in Functionalization of Unsaturated Hydrocarbons (Alkenes and Alkynes)

The reactivity of the sulfonyl fluoride group extends to the functionalization of other unsaturated systems, including both alkenes and alkynes. One notable application is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. nih.gov This transition-metal-free radical 1,2-difunctionalization utilizes the addition of a fluorosulfonyl radical (FSO2•) to the alkene, followed by vicinal alkynylation to yield β-alkynyl-fluorosulfonylalkanes. nih.gov

Furthermore, arenesulfenyl fluorides have been shown to undergo direct, efficient, and highly regioselective anti-addition to both alkenes and alkynes. nih.gov The resulting β-fluoro thioether adducts can be subsequently oxidized to the corresponding sulfonyl fluorides, providing another route to functionalized aliphatic sulfonyl fluorides. nih.gov These methods highlight the adaptability of the sulfonyl fluoride moiety in carbon-carbon and carbon-heteroatom bond-forming reactions.

Derivatization to Sulfonamides, Sulfonates, and other Sulfur(VI) Species

A cornerstone of the utility of sulfonyl fluorides is their participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com This "click chemistry" reaction allows for the rapid and reliable derivatization of the sulfonyl fluoride group through nucleophilic displacement of the fluoride ion. chemrxiv.orgsigmaaldrich.com This process is highly efficient for forming sulfonamides and sulfonates by reacting this compound with amine and alcohol nucleophiles, respectively.

The SuFEx reaction is characterized by its simplicity, high yields, and compatibility with aqueous environments. sigmaaldrich.com The sulfonyl fluoride group is remarkably stable under many conditions yet reacts readily with nucleophiles under appropriate activation, making it an ideal "warhead" for covalent modification. researchgate.netnih.gov The products of these reactions, sulfonamides and sulfonates, are prevalent motifs in pharmaceuticals and other biologically active molecules. mdpi.com The ability to easily access these derivatives from a common precursor like this compound is of significant value in medicinal chemistry and drug discovery. The products of the radical 1-fluorosulfonyl-2-alkynylation of alkenes can also be readily diversified using SuFEx chemistry to obtain sulfonates and sulfonamides. nih.gov

Integration into Polymer Chemistry and the Development of Advanced Materials

The robust nature of the sulfonyl fluoride group and its SuFEx reactivity have led to its integration into polymer and materials science. sigmaaldrich.com Fluorinated polymers are known for their exceptional properties, including chemical resistance, thermal stability, and low surface energy. pageplace.de

One application involves the synthesis of highly crosslinked glassy films through the photopolymerization of polyfluoroalkyl epoxides containing sulfonyl fluoride groups. pdx.edu These films exhibit a high enrichment of sulfonyl fluoride groups at the outer surface, which can be beneficial for creating surfaces with specific functionalities. pdx.edu

Additionally, ionic liquids (ILs) incorporating the sulfonyl fluoride moiety are being explored for applications in advanced materials, such as electrolytes in lithium-metal batteries. nih.gov The high electronegativity of the SO2F group can enhance anodic stability, and its presence may lead to more favorable solvation of lithium ions, potentially improving battery performance. nih.gov The synthesis of these specialized ILs often involves the reaction of a heterocyclic headgroup with a sulfonyl fluoride-containing precursor. nih.gov

Table 2: Applications of Sulfonyl Fluorides in Materials Science

| Application Area | Material Type | Role of Sulfonyl Fluoride | Potential Benefit |

| Surface Modification | Fluorinated Polymer Films | Surface-active functional group | Creation of functional surfaces |

| Energy Storage | Ionic Liquid Electrolytes | Component of the ionic liquid structure | Enhanced anodic stability and ion solvation in batteries |

Fundamental Contributions to Chemical Biology Probes and Methodologies (Focus on Chemical Reactivity in Biological Contexts)

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity towards biological nucleophiles. researchgate.netsigmaaldrich.comnih.gov This makes them ideal for the design of chemical probes to study biological systems.

The sulfonyl fluoride moiety can covalently modify a range of amino acid residues within proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine, in a context-specific manner. researchgate.netsigmaaldrich.com This reactivity has been harnessed to develop covalent enzyme inhibitors, for target identification and validation, and for mapping enzyme binding sites and protein-protein interactions. researchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are more stable and selective, reducing off-target effects. nih.gov

The application of sulfonyl fluorides as probes is a significant area of research, with efforts to expand the chemical biology toolkit. researchgate.netnih.gov Their use in covalent protein modification is a powerful strategy in drug discovery and chemical proteomics. nih.govsigmaaldrich.com The ability of sulfonyl fluorides to act as covalent probes allows for the efficient targeting of active-site amino acid residues, leading to the development of potent and selective inhibitors. nih.gov

Future Research Directions and Unaddressed Challenges in 2,4 Dimethylpentane 1 Sulfonyl Fluoride Chemistry

Development of More Sustainable and Scalable Synthetic Pathways

A primary challenge in advancing the study of any novel compound is the development of efficient, safe, and environmentally benign synthetic routes. For 2,4-dimethylpentane-1-sulfonyl fluoride (B91410), future research will likely focus on moving beyond traditional methods, which often rely on hazardous reagents, towards more sustainable alternatives.

Recent progress in "green chemistry" offers several promising avenues for the synthesis of aliphatic sulfonyl fluorides. sciencedaily.com One key area of development is the use of aqueous media, which is cost-effective and environmentally safe, for key synthetic steps. rsc.orgresearchgate.net Electrochemical methods represent another frontier for sustainable synthesis. The electrochemical oxidative coupling of the corresponding thiol (2,4-dimethylpentane-1-thiol) or disulfide with an inexpensive and safe fluoride source like potassium fluoride (KF) could provide a mild and environmentally friendly pathway, avoiding the need for stoichiometric chemical oxidants. nih.govtue.nlmdpi.comacs.org Such methods have shown broad applicability for a variety of alkyl thiols. nih.gov

Furthermore, direct conversion from abundant feedstocks is a critical goal for scalability. Routes starting from the corresponding sulfonic acid, 2,4-dimethylpentane-1-sulfonic acid, using deoxyfluorinating agents like thionyl fluoride or Xtalfluor-E®, present a viable and potentially scalable option. rsc.org Photocatalysis also offers a modern approach, for instance, through the decarboxylative fluorosulfonylation of a carboxylic acid derivative, which could be applied to a precursor of 2,4-dimethylpentane-1-sulfonyl fluoride. researchgate.net

Table 1: Hypothetical Comparison of Synthetic Pathways to this compound

Exploration of Novel Reactivity and Catalytic Systems for Enhanced Selectivity

The sulfonyl fluoride moiety is prized for its unique balance of stability and "clickable" reactivity. sigmaaldrich.com While generally unreactive, the S-F bond can be activated under specific conditions to react with nucleophiles. acs.org A significant challenge for a sterically hindered aliphatic compound like this compound would be to achieve high reactivity and selectivity in these transformations.

Future research should explore novel catalytic systems to activate its S-F bond. While SuFEx reactions are foundational, their application to sterically demanding aliphatic sulfonyl fluorides can be sluggish. researchgate.net The development of organocatalytic systems, for instance using N-heterocyclic carbenes (NHCs) or combinations of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives, could prove highly effective for promoting reactions such as sulfonamide and sulfonate ester formation, even with hindered substrates. scispace.comamazonaws.comnih.gov

Moreover, the chemoselectivity of this compound in complex molecular settings is a key area for investigation. Given its branched alkyl chain, it could serve as a unique building block if its reactivity can be precisely controlled. Research into photocatalytic or transition-metal-catalyzed reactions that proceed via radical intermediates could unlock new reaction pathways beyond traditional nucleophilic substitution. sigmaaldrich.com For instance, the generation of a 2,4-dimethylpentane-1-sulfonyl radical could enable novel carbon-sulfur bond formations. The challenge lies in developing catalytic systems that can selectively generate this radical and control its subsequent reactions.

Table 2: Prospective Catalytic Systems for Selective Activation

Advanced Computational Modeling for Predictive Reactivity and De Novo Design

Computational chemistry offers powerful tools to address the challenges associated with a novel molecule like this compound before extensive lab work is undertaken. nih.gov Advanced computational modeling can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms.

One key area is the use of machine learning (ML) algorithms to predict reaction outcomes. By training models on datasets from high-throughput experiments on other sulfonyl fluorides, it may be possible to predict the optimal conditions (e.g., base, solvent, catalyst) for a specific transformation of this compound. princeton.eduacs.orgucla.edu This predictive power can significantly reduce the experimental effort required for reaction optimization.

Furthermore, de novo catalyst design represents a cutting-edge approach to overcoming reactivity hurdles. nih.gov Computational methods can be employed to design catalysts, such as enzymes or organocatalysts, with active sites specifically tailored to bind the sterically demanding 2,4-dimethylpentyl group and facilitate the activation of the S-F bond. arxiv.orgchemrxiv.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways, guiding the rational design of more efficient and selective catalysts for its SuFEx-type reactions.

Table 3: Application of Computational Modeling in this compound Chemistry

Expansion into Novel Academic Applications Beyond Current Paradigms

The unique structural feature of this compound—a bulky, branched aliphatic chain—could be leveraged for novel applications in academia, moving beyond its role as a simple building block.

In chemical biology, this compound could be developed into a highly specific covalent probe. acs.orgnih.gov The branched alkyl group could impart specific hydrophobic interactions with protein binding pockets, leading to highly selective labeling of target proteins. enamine.net For example, it could be used to design irreversible inhibitors for enzymes with greasy, sterically demanding active sites, such as certain proteases or lipases. nih.gov The sulfonyl fluoride "warhead" can covalently modify nucleophilic amino acid residues like serine, tyrosine, or lysine, and the bulky tail could act as a unique recognition element. acs.orgnih.gov

In materials science, incorporating this compound into polymers via SuFEx polymerization could lead to materials with novel properties. oup.com The bulky, non-polar side chains could influence polymer morphology, solubility, and thermal properties. For example, it could be used to create polymers with low surface energy or specific self-assembly characteristics.

A significant unaddressed challenge is to explore the "context-specific" reactivity of this aliphatic sulfonyl fluoride. nih.gov How does its reactivity change when it is bound within a specific microenvironment, such as an enzyme active site or a polymer matrix? Understanding and harnessing this environmentally sensitive reactivity could lead to the development of "smart" probes or materials that are activated only under specific conditions. nih.gov

Table 4: Potential Novel Academic Applications

Q & A

Q. How do steric effects from the 2,4-dimethyl group influence reaction kinetics or regioselectivity?

Q. What strategies mitigate fluoride release during in vivo applications of sulfonyl fluoride derivatives?

Q. How can researchers address discrepancies in toxicity data for sulfonyl fluorides across biological models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.